N-(p-Tolylsulphonyl)-L-glutamic acid
Description
Contextualization within N-Sulfonylated Amino Acid Chemistry
N-sulfonylated amino acids represent a pivotal class of compounds where the amino group of an amino acid is protected or modified by a sulfonyl group, forming a stable sulfonamide linkage. chimia.chacs.org This structural modification significantly alters the parent amino acid's physicochemical properties. The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, influencing its reactivity and intermolecular interactions.
The field of N-sulfonylated amino acids is diverse, with applications ranging from medicinal chemistry to materials science. For instance, novel N-sulfonyl amino acid amides have been synthesized and investigated for their potent fungicidal activity against major plant phytopathogens. chimia.chresearchgate.net The synthesis of these compounds often involves standard procedures like the Schotten-Baumann reaction, where an amino acid is treated with a sulfonyl chloride under basic conditions. researchgate.net In recent years, the synthesis of bioactive sulfonamides from amino acid precursors has become a significant area of interest, as amino acids provide a chiral, versatile, and readily available platform for creating structurally diverse molecules with potential pharmacological activities. nih.gov N-(p-Tolylsulphonyl)-L-glutamic acid is a classic example within this class, embodying the fundamental structural features and synthetic utility that define N-sulfonylated amino acids.
General Significance as a Chiral Building Block
A chiral building block is a molecule that possesses a defined three-dimensional structure (stereochemistry) and is used as a starting material in the synthesis of more complex, optically active compounds. this compound serves as an exemplary chiral building block due to the stereocenter inherited from the natural L-glutamic acid. The tosylation of the amino group does not affect the configuration of the chiral carbon, thus preserving this critical structural feature.
In organic synthesis, this compound is utilized as a versatile intermediate. biosynth.com Its structure contains multiple functional groups—two carboxylic acids and a sulfonamide—that can be selectively manipulated. A primary application is in peptide synthesis, where the tosyl group acts as a protecting group for the amine functionality. guidechem.com This protection prevents the amino group from participating in unwanted side reactions while other parts of the molecule are being modified. guidechem.com The stability of the tosyl group under various reaction conditions, coupled with established methods for its eventual removal, makes it a reliable choice for multistep synthetic sequences. The inherent chirality ensures that the stereochemical integrity of the amino acid is maintained throughout the synthesis, which is crucial for the biological activity of the final peptide or target molecule.
Historical Development of Research
The development of research on this compound is intrinsically linked to the broader history of peptide chemistry and the invention of amino-protecting groups. In the early 20th century, as chemists began to tackle the challenge of synthesizing peptides with specific sequences, the need for a method to temporarily block the reactivity of the amino group became apparent. The introduction of the p-toluenesulfonyl (tosyl) group was a significant milestone in this endeavor.
The synthesis of N-sulfonylated amino acids is classically achieved under Schotten-Baumann conditions, a method developed in the late 19th century for the acylation of amines. researchgate.net This robust and straightforward reaction involves treating the amino acid with p-toluenesulfonyl chloride in the presence of a base. The application of this method to amino acids provided chemists with a reliable way to prepare compounds like this compound. While newer protecting groups have since been developed, the tosyl group remains relevant due to its stability and low cost. The continued use of N-tosyl amino acids in various synthetic contexts demonstrates the lasting impact of these early developments in organic chemistry.
Chemical and Physical Properties
This table summarizes key identifiers and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 4816-80-2 | biosynth.comguidechem.comchemicalbook.com |
| Molecular Formula | C₁₂H₁₅NO₆S | biosynth.comguidechem.comchemicalbook.com |
| Molecular Weight | 301.32 g/mol | biosynth.comchemicalbook.com |
| Melting Point | 130-132 °C | chemicalbook.com |
| Boiling Point | 534.2 °C (Predicted) | chemicalbook.com |
| Density | 1.427 g/mL | stenutz.eu |
| Appearance | White to off-white powder | guidechem.com |
Synthetic Overview
The following table outlines a typical laboratory synthesis for this compound.
| Step | Reactants | Reagents & Conditions | Outcome | Source(s) |
| 1. Sulfonylation | L-Glutamic acid, p-Tosylchloride | 2N NaOH, Water, 70°C, 1.5 hours | Formation of the sodium salt of the N-tosylated product in solution. | chemicalbook.com |
| 2. Acidification & Extraction | Reaction mixture from Step 1 | Concentrated HCl (to pH ~3), Ethyl acetate (B1210297) | Protonation of the carboxylates and extraction of the product into the organic phase. | chemicalbook.com |
| 3. Purification | Ethyl acetate extract | Active carbon, Anhydrous calcium chloride | Decolorization and drying of the organic solution. | chemicalbook.com |
| 4. Crystallization | Concentrated ethyl acetate solution | Cooling in an ice-salt bath | Precipitation of crystalline this compound. | chemicalbook.com |
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKXBAPIYWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322397 | |
| Record name | 2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-80-2, 200806-94-6 | |
| Record name | Tosylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC400394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400394 | |
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| Record name | NSC109186 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID901322397 | |
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| Record name | N-(p-tolylsulphonyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082 | |
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Synthetic Methodologies for N P Tolylsulphonyl L Glutamic Acid
Direct N-Sulfonylation of L-Glutamic Acid
Direct sulfonylation targets the amino group of L-glutamic acid with p-toluenesulfonyl chloride, a common reagent for introducing the "tosyl" protecting group. svkm-iop.ac.in This reaction is a type of nucleophilic acyl substitution where the amino group of the amino acid acts as the nucleophile.
The successful synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid hinges on the careful management of reaction parameters. Optimized protocols have been developed to ensure high conversion and product purity. A representative and highly efficient procedure achieves yields of up to 92%. chemicalbook.com
Maintaining appropriate pH and temperature is critical for the reaction's success. The process typically involves a two-stage pH profile.
Initially, the reaction is conducted under alkaline conditions. L-glutamic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the amino group, thereby increasing its nucleophilicity. chemicalbook.com The pH is continuously monitored and kept alkaline during the addition of p-toluenesulfonyl chloride, often by the dropwise addition of NaOH solution. chemicalbook.com
The temperature is also a key variable. The reaction is typically heated, for instance, in a water bath at approximately 70°C, to facilitate the reaction between the dissolved L-glutamic acid and the tosyl chloride. chemicalbook.com This elevated temperature helps to keep the intermediate N-sulfonylated amide in solution and ensures a reasonable reaction rate. orgsyn.org
Following the sulfonylation step, the reaction mixture is cooled, and the product is isolated by acidification. Concentrated hydrochloric acid (HCl) is added until the pH reaches approximately 3. chemicalbook.com This protonates the carboxylate groups, causing the desired this compound to precipitate, as its solubility in acidic aqueous solution is low. The temperature is often lowered to 0°C or below during acidification to maximize crystallization and recovery. chemicalbook.com
Table 1: Optimized pH and Temperature Conditions
| Stage | Parameter | Value | Purpose |
| Sulfonylation | Temperature | ~70°C | To ensure a sufficient reaction rate. chemicalbook.com |
| pH | Alkaline | To deprotonate the amino group, enhancing its nucleophilicity. chemicalbook.com | |
| Isolation | Temperature | < 0°C | To maximize precipitation of the product. chemicalbook.com |
| pH | ~3 | To protonate the carboxyl groups, inducing product precipitation. chemicalbook.com |
The choice of solvent is crucial for managing the solubility of both reactants and products. For the direct N-sulfonylation of L-glutamic acid, water is an effective and environmentally benign solvent for the initial reaction phase. chemicalbook.com L-glutamic acid and sodium hydroxide are readily soluble in water, creating a suitable medium for the reaction with p-toluenesulfonyl chloride.
For the workup and purification phase, an organic solvent immiscible with water is required. Ethyl acetate (B1210297) is commonly used to extract the product from the acidified aqueous solution. chemicalbook.com The combined organic extracts are then dried over an anhydrous desiccant, such as calcium chloride, before the final product is crystallized. chemicalbook.com While other solvent systems like acetonitrile (B52724) or dichloromethane (B109758) are used in similar N-tosylation reactions, the water/ethyl acetate system is well-documented for this specific synthesis. chemicalbook.comnih.gov
The selection of high-quality starting materials is fundamental to achieving a high yield and purity of the final product. The primary precursors and reagents are L-Glutamic acid and p-Toluenesulfonyl chloride. chemicalbook.com
Table 2: Key Reactants and Reagents
| Compound | Role | Molar Ratio (Example) | Notes |
| L-Glutamic acid | Starting Material | 1.0 eq | The amino acid substrate. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | Sulfonylating Agent | 1.2 eq | Introduces the p-tolylsulphonyl group. A slight excess is used to ensure complete reaction. chemicalbook.com |
| Sodium hydroxide (NaOH) | Base | As needed | Used to maintain alkaline pH during the reaction. chemicalbook.com |
| Hydrochloric acid (HCl) | Acid | As needed | Used for product precipitation by lowering the pH. chemicalbook.com |
| Ethyl acetate | Extraction Solvent | - | Used for workup and purification. chemicalbook.com |
| Water | Reaction Solvent | - | The primary medium for the sulfonylation step. chemicalbook.com |
High yields (e.g., 92%) are achieved through a combination of the optimized conditions discussed above. chemicalbook.com Key strategies for maximizing the yield include:
Portion-wise Addition: The p-toluenesulfonyl chloride is added in portions to the heated solution of L-glutamic acid. This helps to control the exothermic nature of the reaction and maintain a consistent temperature. chemicalbook.com
Vigorous Stirring: Continuous and vigorous stirring is essential to ensure proper mixing of the reactants, especially since p-toluenesulfonyl chloride has limited solubility in the aqueous medium. chemicalbook.com
Strict pH Control: The careful and continuous addition of a base to maintain an alkaline environment during the reaction prevents the protonation of the amino group and ensures it remains a potent nucleophile. chemicalbook.com
Controlled Precipitation: Cooling the reaction mixture significantly before and during acidification maximizes the recovery of the crystalline product by reducing its solubility in the aqueous medium. chemicalbook.com
Efficient Extraction: Using a suitable solvent like ethyl acetate in multiple portions ensures a thorough extraction of the product from the aqueous phase after acidification. chemicalbook.com
Reaction Protocols and Optimized Conditions
Alternative Synthetic Routes and Methodological Advancements
While direct sulfonylation is highly effective, alternative multi-step routes can be conceptualized based on standard practices in peptide and amino acid chemistry. These routes typically involve the use of protecting groups for the carboxylic acid functionalities to enhance solubility in organic solvents and potentially avoid side reactions.
A plausible alternative strategy would involve the following steps:
Protection of Carboxyl Groups: The two carboxylic acid groups of L-glutamic acid are first protected. A common method is esterification, for example, to form di-tert-butyl esters. This approach is valuable as the t-butyl groups can be removed under acidic conditions that often leave other functional groups intact. nih.gov
N-Sulfonylation in an Organic Solvent: With the polar carboxyl groups masked, the resulting glutamic acid diester exhibits improved solubility in a wider range of non-polar organic solvents. The N-sulfonylation reaction with p-toluenesulfonyl chloride can then be carried out under anhydrous conditions, often using an organic base like pyridine (B92270) or triethylamine. svkm-iop.ac.in
Deprotection: The final step involves the removal of the carboxyl-protecting groups. In the case of t-butyl esters, this is typically achieved by treatment with an acid such as trifluoroacetic acid, which cleaves the esters to yield the final this compound. nih.gov
This alternative approach, while longer, could offer advantages in specific contexts, such as in the synthesis of complex derivatives where substrate solubility or the presence of other sensitive functional groups is a concern.
Chemical Reactivity and Derivatization Pathways of N P Tolylsulphonyl L Glutamic Acid
Cyclization Reactions
One of the characteristic reactions of glutamic acid and its N-substituted derivatives is intramolecular cyclization to form a five-membered lactam ring.
N-(p-Tolylsulphonyl)-L-glutamic acid can undergo intramolecular cyclization to yield N-(p-Tolylsulphonyl)-5-oxopyrrolidine-2-carboxylic acid, also known as N-tosyl-pyroglutamic acid. This reaction involves the formation of an amide bond between the sulfonamide nitrogen and the γ-carboxyl group, with the elimination of a water molecule. sci-hub.se This transformation is a common pathway for N-terminal glutamic acid residues in peptides and proteins, where they form pyroglutamate. nih.govcreative-proteomics.comcreative-biolabs.com The presence of the N-tosyl group makes the resulting pyroglutamic acid derivative a useful chiral building block for further synthesis. The cyclization can be promoted under various conditions, often involving heat or acid catalysis. sci-hub.se
| Reaction Overview: Intramolecular Cyclization | |
| Reactant | This compound |
| Product | N-(p-Tolylsulphonyl)-5-oxopyrrolidine-2-carboxylic acid |
| Byproduct | Water (H₂O) |
| Typical Conditions | Heating, often in the presence of a dehydrating agent or under acidic conditions. |
| Bond Formed | Intramolecular amide (lactam) bond. |
The mechanism for the formation of the 5-oxopyrrolidine-2-carboxylic acid ring from an N-substituted glutamic acid is a well-studied process. sci-hub.senih.gov The cyclization proceeds via an intramolecular nucleophilic acyl substitution.
The key steps are:
Protonation: Under acidic conditions, the carbonyl oxygen of the γ-carboxylic acid group is protonated, which activates the carbonyl carbon, making it more electrophilic.
Nucleophilic Attack: The nitrogen atom of the N-tosyl group acts as a nucleophile, attacking the activated γ-carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate.
Dehydration: The intermediate collapses, eliminating a molecule of water and forming the stable five-membered lactam ring of the pyroglutamic acid derivative. sci-hub.se
This process is favored thermodynamically due to the stability of the resulting cyclic amide structure. The rate of this non-enzymatic cyclization can be influenced by factors such as pH and temperature. nih.gov
Functional Group Transformations
The carboxylic acid groups and the sulfonamide linkage of this compound are key sites for further chemical modifications.
The two carboxylic acid groups on this compound can be converted into more reactive derivatives to facilitate subsequent reactions, such as amide or ester formation. A common activation strategy is the conversion to acid chlorides. This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride. youtube.comlibretexts.org
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose. libretexts.org The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture. libretexts.org Oxalyl chloride offers a milder alternative, also yielding gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). The choice of reagent can be critical, especially in complex syntheses where sensitive functional groups must be preserved.
| Comparison of Reagents for Acid Chloride Formation | ||
| Reagent | Formula | Key Characteristics & Byproducts |
| Thionyl Chloride | SOCl₂ | Highly effective; Byproducts are gaseous (SO₂, HCl), simplifying purification. libretexts.org Can lead to acidic conditions. |
| Oxalyl Chloride | (COCl)₂ | Milder conditions than SOCl₂; All byproducts are gaseous (CO, CO₂, HCl). Often used for sensitive substrates. |
| Phosphorus Pentachloride | PCl₅ | Strong chlorinating agent; Solid byproduct (POCl₃) can complicate purification. |
The N-S bond in the sulfonamide group of this compound is chemically robust. Sulfonamides are significantly more resistant to hydrolysis under both acidic and basic conditions compared to a standard carboxamide (peptide) bond. This stability is a key reason for the use of the tosyl group as a protecting group for amines in multi-step organic synthesis.
While highly stable, the tosyl group's reactivity is primarily demonstrated by its influence on the acidity of the N-H proton and its role as a directing group. The electron-withdrawing nature of the sulfonyl group increases the acidity of the attached proton. Although cleavage of the N-tosyl group is possible, it typically requires harsh reductive conditions (e.g., sodium in liquid ammonia) or strong acids, which are often not compatible with other functional groups in a complex molecule. researchgate.net In the context of derivatization, the sulfonamide linkage is generally considered a stable anchor that allows for selective reactions at the carboxyl groups.
Role in the Synthesis of Non-Natural Amino Acid Derivatives
This compound and its derivatives are valuable starting materials for the synthesis of non-natural amino acids, which are important building blocks in medicinal chemistry and drug discovery. uminho.ptbeilstein-journals.org The tosyl group serves as a reliable protecting group for the α-amino group, allowing for selective chemical modifications elsewhere on the molecule.
For instance, N-tosylated α,β-didehydroamino acid derivatives, which can be synthesized from precursors like this compound, are excellent substrates for Michael addition reactions. uminho.pt This allows for the introduction of a wide variety of substituents at the β-position, leading to the creation of novel β-substituted amino acid derivatives. uminho.pt The ability to use diverse nucleophiles, including carbon nucleophiles, amines, and thiols, in these addition reactions enables the synthesis of a broad library of non-natural amino acids with unique side chains and functionalities. uminho.ptdurham.ac.uk
| Examples of Synthetic Pathways to Non-Natural Amino Acids | |
| Precursor Type | N-(p-tolylsulfonyl)-α,β-didehydroamino acid esters |
| Reaction Type | Michael Addition |
| Nucleophiles Used | Nitrogen heterocycles, thiols, β-dicarbonyl compounds, amines. uminho.pt |
| Resulting Products | β-substituted alanine (B10760859) derivatives, furanic amino acids, pyrrole (B145914) derivatives (dehydroprolines). uminho.pt |
Reactivity of N-Tosyl-α,β-didehydroamino Acid Derivatives as Precursors
This compound can be converted into its corresponding N-Tosyl-α,β-didehydroamino acid derivatives. These derivatives are highly reactive intermediates due to the presence of an electrophilic double bond conjugated with an electron-withdrawing carboxyl group. The N-tosyl group further enhances the electrophilicity of the β-carbon, making these compounds excellent Michael acceptors.
The reactivity of these precursors allows for the stereodivergent synthesis of various N-tosyl α,β-dehydroamino esters. For instance, the reaction of silyl (B83357) ketene (B1206846) acetals with N-tosylimines derived from β,γ-unsaturated α-keto esters can lead to either (Z)- or (E)-α,β-dehydroamino esters depending on the reaction conditions. Typically, the reaction in dichloromethane (B109758) yields the (Z)-isomer, while the presence of a catalyst like copper(II) triflate favors the formation of the (E)-isomer.
A notable aspect of the reactivity of N-tosyl-α,β-didehydroamino acid derivatives is their propensity to undergo addition-elimination reactions. researchgate.net When a nucleophile adds to the β-position, the resulting intermediate can subsequently eliminate the tosyl group, regenerating the α,β-double bond and affording a β-substituted dehydroamino acid derivative. researchgate.netrsc.org This reactivity pattern opens up pathways to a variety of β-functionalized amino acids.
The general reactivity of these precursors is summarized in the table below, highlighting the types of reactions they undergo and the resulting products.
| Precursor Type | Reaction Type | Reagents/Conditions | Product Type |
| N-Tosyl-α,β-didehydroamino acid ester | Mukaiyama-Michael Addition | Silyl ketene acetals, CH2Cl2 | (Z)-α,β-Dehydroamino ester |
| N-Tosyl-α,β-didehydroamino acid ester | Catalytic Mukaiyama-Michael Addition | Silyl ketene acetals, Cu(OTf)2 | (E)-α,β-Dehydroamino ester |
| N-Tosyl-α,β-didehydroamino acid ester | Michael Addition-Elimination | Nucleophiles (e.g., heterocycles) | β-Substituted α,β-didehydroamino acid ester |
Introduction of β-Substituents via Michael Addition Reactions
The electron-deficient nature of the double bond in N-Tosyl-α,β-didehydroamino acid derivatives makes them highly susceptible to Michael addition reactions. researchgate.net This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position, leading to the synthesis of a wide array of β-substituted glutamic acid analogs. researchgate.netrsc.org
A variety of nucleophiles, including carbon, nitrogen, and sulfur nucleophiles, can be employed in these conjugate addition reactions. researchgate.net The choice of nucleophile directly determines the nature of the β-substituent introduced.
Carbon Nucleophiles: Carbon-based nucleophiles, such as β-dicarbonyl compounds, readily add to N-tosyl-α,β-didehydroamino acid derivatives. researchgate.net These reactions often lead to the formation of cyclic α,α-disubstituted amino acid derivatives after subsequent intramolecular reactions. researchgate.netrsc.org
Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole (B134444) and 1,2,4-triazole, have been successfully added to these precursors. researchgate.netnih.gov These reactions provide a direct route to β-amino and β-heterocyclic substituted amino acids.
Sulfur Nucleophiles: Thiols are effective nucleophiles in the Michael addition to N-tosyl-α,β-didehydroamino acid derivatives, leading to the formation of β-thioether substituted amino acids. researchgate.net
The following table summarizes the research findings for the introduction of β-substituents via Michael addition to N-tosyl-α,β-didehydroamino acid derivatives.
| Nucleophile Type | Specific Nucleophile | Michael Acceptor | Product (β-Substituent) | Yield (%) | Reference |
| Nitrogen | Imidazole | Boc-∆Abu(N-Tos)-OMe | Boc-∆Abu[β-(imidazol-1-yl)]-OMe | 48 | researchgate.net |
| Nitrogen | 3-Formylindole | Boc-∆Abu(N-Tos)-OMe | Boc-∆Abu[β-(3-formylindol-1-yl)]-OMe | 89 | researchgate.net |
| Nitrogen | Imidazole | Boc-∆Phe(N-Tos)-OMe | Boc-∆Phe[β-(imidazol-1-yl)]-OMe | 69 | researchgate.net |
| Nitrogen | 3-Formylindole | Boc-∆Phe(N-Tos)-OMe | Boc-∆Phe[β-(3-formylindol-1-yl)]-OMe | 85 | researchgate.net |
Coordination Chemistry of N P Tolylsulphonyl L Glutamic Acid As a Chiral Ligand
Design and Synthesis of Metal Complexes and Coordination Polymers
The synthesis of metal complexes using N-(p-Tolylsulphonyl)-L-glutamic acid often involves the reaction of the ligand with various metal salts in suitable solvents. The resulting structures can range from simple mononuclear complexes to intricate coordination polymers, depending on the metal ion, reaction conditions, and the presence of other supporting ligands.
This compound (referred to as tsglu or LH3) readily forms complexes with a range of divalent metal ions. Solid-state investigations into systems with metal ions such as Cu(II), Cd(II), and Zn(II) have shown that the tosyl group on the amino nitrogen appears to promote the coordination of both the α- and γ-carboxyl groups. doi.org This dual coordination often leads to the formation of polymeric species. doi.org In aqueous solutions, studies have been conducted on binary systems involving Cu(II), Cd(II), Zn(II), and Pb(II). doi.org For instance, with Cu(II), Cd(II), and Pb(II), the predominant species is the [ML]⁻ complex, where the ligand is in its trianionic (L³⁻) form. doi.org The synthesis of related Ni(II) complexes with other L-amino-acid-derived ligands has also been explored, highlighting the general capacity of these types of chiral ligands to coordinate with Ni(II) and form discrete polynuclear or mononuclear structures depending on the specific ligand functionalities. nih.gov
Table 1: Examples of Binary Complexes with this compound (tsglu)
| Metal Ion (M) | Prevailing Species in Solution | Ligand Form | Reference |
|---|---|---|---|
| Cu(II) | [Cu(tsglu)]⁻ | Trianionic (L³⁻) | doi.org |
| Pb(II) | [Pb(tsglu)]⁻ | Trianionic (L³⁻) | doi.org |
| Cd(II) | [Cd(tsglu)]⁻ | Trianionic (L³⁻) | doi.org |
| Zn(II) | Complex species formed | - | doi.org |
The introduction of ancillary, or co-ligands, such as the aromatic diimines 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bipy), significantly modifies the coordination sphere of the metal ion and influences the final structure of the complex. These ligands can block certain coordination sites, alter the geometry around the metal center, and participate in non-covalent interactions like π-π stacking, which further directs the supramolecular assembly.
In ternary systems containing a metal ion, tsglu, and 2,2'-bipyridine, the coordination mode of the primary ligand is often maintained. doi.org The addition of bipy has been shown to stabilize the resulting ternary complexes. For example, the [M(bipy)L]⁻ species (where M = Cu(II) or Cd(II)) are more stable than their binary counterparts. doi.org Furthermore, the presence of bipy can enable metal ions like Zn(II) to deprotonate the sulfonamide nitrogen of the tsglu ligand, a process that may not occur as readily in the binary system. doi.org However, for Pb(II), the formation of a ternary complex with bipy is less favored, which has been attributed to steric hindrance from the second carboxylic group and a distorted coordination geometry that prevents favorable π conjugation. doi.org Similarly, studies on mixed-ligand complexes of Cu(II) with L-glutamic acid and 1,10-phenanthroline have demonstrated the formation of stable ternary structures, highlighting the versatility of these ancillary ligands in amino acid coordination chemistry. nih.govnih.gov
Structural Characterization of N-(p-Tolylsulphonyl)-L-glutamate Coordination Compounds
The structural analysis of these coordination compounds, primarily through single-crystal X-ray diffraction, reveals a rich diversity in their architectures, from the coordination modes of the ligand itself to the formation of extended multidimensional networks.
The N-(p-Tolylsulphonyl)-L-glutamate ligand is highly flexible in its coordination behavior due to its multiple donor sites: two carboxylate oxygen atoms, the deprotonated sulfonamide nitrogen, and sulfonyl oxygen atoms. In many binary and ternary complexes, the ligand acts in a trianionic form, coordinating to the metal ion through both the α- and γ-carboxylic groups as well as the deprotonated sulfonamidic nitrogen. doi.org This N,O-ligation is a common and stable coordination mode. doi.org The involvement of both carboxyl groups is a key factor that facilitates the formation of polymeric structures by allowing the ligand to bridge between metal centers. doi.org
Table 2: Coordination Modes of N-(p-Tolylsulphonyl)-L-glutamate (tsglu)
| Coordination Mode | Donor Atoms Involved | Observed In | Reference |
|---|---|---|---|
| Trianionic Tridentate | Both carboxylate groups (α and γ) and the deprotonated sulfonamide nitrogen | Binary [M(tsglu)]⁻ complexes (M=Cu, Cd, Pb) and ternary [M(bipy)(tsglu)]⁻ complexes | doi.org |
| Dianionic Bidentate/Bridging | Both carboxylate groups (α and γ) | Solid-state polymeric species | doi.org |
The ability of the tosylglutamate ligand to bridge metal centers via its two carboxylate groups is fundamental to the construction of coordination polymers. doi.org These are extended structures built from repeating metal-ligand units. nih.gov Depending on the coordination geometry of the metal ion and the flexibility of the ligand, these polymers can form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.gov The formation of polymeric species is specifically noted in solid-state investigations of M(II)-tsglu systems. doi.org The chirality of the ligand can also impart helicity to 1D chains or lead to the formation of non-centrosymmetric 2D or 3D networks, which are of interest for various material applications.
Functional Properties of N-(p-Tolylsulphonyl)-L-glutamate Coordination Systems
Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research data on the functional properties of coordination systems derived from this compound, particularly concerning their photoluminescent characteristics and the direct relationship between their crystal structure and functional performance. While the coordination chemistry of this ligand has been explored to some extent, the specific functional applications outlined in the requested sections are not well-documented in available scholarly sources.
Photoluminescent Properties of Derived Metal Complexes
The investigation into the photoluminescent properties of metal complexes specifically derived from this compound did not yield any detailed research findings or data tables. The field of luminescent metal-organic frameworks and coordination complexes is extensive, with luminosity often arising from the organic linker, the metal ion, or energy transfer between them (the antenna effect). rsc.org Chiral metal-organic frameworks, in particular, have garnered interest for applications in photonics, such as circularly polarized luminescence. rsc.org However, specific studies detailing the emission and excitation spectra, quantum yields, and luminescence lifetimes for complexes of this compound are not presently available in the reviewed literature. Research on lanthanide complexes with other amino acid-derived sulfonamides has been conducted, but this cannot be directly extrapolated to the title compound. nih.gov
Relationship between Crystal Structure and Functional Performance
Similarly, a direct correlation between the crystal structure of N-(p-Tolylsulphonyl)-L-glutamate coordination systems and their functional performance is not established in the current body of scientific literature. The functionality of coordination polymers and metal-organic frameworks is intrinsically linked to their structural characteristics, such as dimensionality, porosity, and the coordination environment of the metal center. uab.cat For instance, the chirality of the this compound ligand is expected to induce chirality in the resulting coordination polymers, which could lead to enantioselective properties. nih.gov However, specific studies that systematically relate the crystallographic data of these complexes to measurable functional outputs like catalytic activity, sensing capabilities, or photoluminescent behavior are not available. While the structures of some metal complexes with N-p-tolylsulfonyl-L-glutamate have been determined, the functional implications of these structures have not been the focus of published research. researchgate.net
Due to the lack of specific data for the requested sections, a detailed and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time.
Applications of N P Tolylsulphonyl L Glutamic Acid in Asymmetric Synthesis
Protecting Group Strategies in Peptide Chemistry
The synthesis of peptides with well-defined sequences requires the strategic protection and deprotection of the reactive functional groups of amino acids to prevent unwanted side reactions. harvard.edu N-(p-Tolylsulphonyl)-L-glutamic acid and its derivatives offer valuable tools in this context, particularly for the management of the dicarboxylic nature of glutamic acid.
Selective Carboxyl Group Protection in Amino Acid Derivatization
One of the primary challenges in incorporating glutamic acid into a peptide chain is the differentiation of its α- and γ-carboxyl groups. Selective protection is crucial to ensure that the correct carboxyl group participates in peptide bond formation. The tosyl group, attached to the nitrogen atom of L-glutamic acid, influences the reactivity of the two carboxyl groups, facilitating selective protection strategies. mdpi.com
The synthesis of this compound itself is a straightforward process, typically involving the reaction of L-glutamic acid with p-toluenesulfonyl chloride in the presence of a base. chemicalbook.com This N-protected glutamic acid can then be further modified. For instance, the formation of N-tosylpyroglutamic acid from N-tosyl-L-glutamic acid using thionyl chloride creates a reactive intermediate. This intermediate, tosylpyroglutamic chloride, can be used for the acylation of various amines and amino acids. u-szeged.hu The pyroglutamyl ring in these derivatives can be selectively opened by amines, offering a pathway to glutamine derivatives where the γ-carboxyl group has been effectively derivatized. u-szeged.hu
This intrinsic reactivity provides a basis for selective protection. By converting this compound into its anhydride (B1165640), one can achieve regioselective acylation at the γ-carboxyl position of an incoming nucleophile, effectively protecting the α-carboxyl group for subsequent peptide coupling reactions. mdpi.com
Chiral Ligand Applications in Enantioselective Transformations
The inherent chirality of this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. The presence of multiple coordination sites—the two carboxyl groups and the sulfonamide nitrogen—allows for the formation of stable complexes with a variety of metal ions.
Integration into Chiral Catalytic Systems (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of chiral ligands into MOFs can create chiral environments within the pores, making them promising materials for enantioselective catalysis and separation. researchgate.netfrontiersin.org Chiral MOFs can be synthesized using enantiopure ligands, and amino acid derivatives are frequently employed for this purpose. nih.gov
While the direct integration of this compound as a primary linker in a MOF structure is not yet widely documented, the principles of chiral MOF synthesis suggest its potential. The dicarboxylic acid functionality of the molecule makes it a suitable candidate to act as a linker, connecting metal centers to form a porous framework. rsc.org The tosyl group would add steric bulk and specific electronic properties to the resulting framework. Post-synthetic modification of existing MOFs with this compound is another viable strategy to introduce chirality and functionality. biosynth.com
Research has shown that N-Tosyl-L-glutamic acid can form complexes that exhibit luminescence and fluorescence, properties that are highly desirable for sensing applications in chiral MOFs. researchgate.net
Stereochemical Influence on Reaction Outcomes
The stereochemistry of a chiral ligand is paramount in dictating the enantioselectivity of a catalytic reaction. The ligand creates a chiral environment around the metal center, which in turn biases the approach of the substrate, leading to the preferential formation of one enantiomer of the product. nih.gov
In the case of this compound, its L-configuration would be imprinted on the catalytic pocket of any metal complex it forms. This fixed stereochemistry would influence the transition state energies of the two enantiomeric pathways of a reaction, leading to an enantiomeric excess of one product. The bulky p-tolylsulphonyl group would play a significant role in creating a well-defined and sterically hindered chiral environment, which is often crucial for achieving high levels of enantioselectivity. nih.gov While specific examples of asymmetric reactions catalyzed by metal complexes of this compound are still emerging, the principles of asymmetric catalysis strongly support its potential in this area. For instance, in asymmetric hydrogenation reactions, the precise spatial arrangement of the ligand around the metal center is critical for differentiating the prochiral faces of the substrate. google.com
Precursor in Advanced Organic Synthesis
Beyond its roles in peptide chemistry and catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex and functionally rich molecules. Its pre-defined stereochemistry and multiple functional groups make it an attractive starting material for the synthesis of a variety of targets.
Glutamic acid and its derivatives are known precursors for the synthesis of various chiral compounds, including pharmaceutical intermediates and other bioactive molecules. nbinno.comnih.gov The tosyl group in this compound can serve as both a protecting group and a directing group in subsequent transformations.
One important class of molecules that can be synthesized from glutamic acid derivatives are pyrrolidines. researchgate.net The five-membered ring of pyroglutamic acid, which can be readily formed from N-tosyl-L-glutamic acid, provides a scaffold for the synthesis of a wide range of substituted pyrrolidine (B122466) derivatives. u-szeged.humdpi.com These heterocyclic compounds are prevalent in many biologically active natural products and pharmaceuticals. wikipedia.org
Furthermore, the principles of chiral auxiliary-mediated synthesis suggest that this compound could be a precursor for the development of new chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a reaction, after which it can be removed. The well-defined stereochemistry and functional handles of this compound make it a promising candidate for this purpose.
Building Block for Complex Molecule Construction
This compound serves as a versatile and valuable chiral building block in the asymmetric synthesis of complex molecules. Its utility stems from several key features: the presence of a predefined stereocenter at the α-carbon, two distinct carboxylic acid functionalities that allow for regioselective transformations, and a stable tosyl protecting group on the nitrogen atom. This protecting group not only prevents racemization during chemical manipulations but also influences the reactivity of the molecule, guiding the stereochemical outcome of subsequent reactions.
The primary application of this compound as a building block involves its conversion into key chiral intermediates, most notably derivatives of pyroglutamic acid. Pyroglutamic acid and its analogues are crucial precursors for a wide array of bioactive natural products and pharmaceuticals. The synthesis of these important intermediates from this compound is a common and efficient strategy.
The transformation typically begins with the selective esterification of the γ-carboxylic acid, followed by the activation of the α-carboxylic acid. This activation facilitates an intramolecular cyclization to form the five-membered lactam ring characteristic of pyroglutamic acid. The tosyl group remains intact during this process, yielding N-(p-Tolylsulphonyl)-pyroglutamic acid esters. These esters are powerful intermediates, ready for further elaboration.
A representative pathway for the conversion of this compound into these versatile building blocks is outlined below. The reaction involves the formation of an anhydride from the α-carboxylic acid, which then undergoes intramolecular aminolysis.
Table 1: Synthesis of Key Chiral Intermediates from this compound
| Starting Material | Reagents & Conditions | Intermediate Product | Typical Yield (%) |
|---|---|---|---|
| This compound | 1. SOCl₂ or (COCl)₂ 2. Heat or Base | N-(p-Tolylsulphonyl)-L-glutamic anhydride | > 90 |
| This compound | Acetic Anhydride, Heat | N-(p-Tolylsulphonyl)-pyroglutamic acid | High |
| N-(p-Tolylsulphonyl)-pyroglutamic acid | CH₃OH, H⁺ | Methyl N-(p-Tolylsulphonyl)-pyroglutamate | ~95 |
Once synthesized, these N-tosyl-pyroglutamate derivatives serve as scaffolds for constructing more complex molecular architectures. The lactam ring can be reductively opened to generate linear amino acid derivatives with specific side chains, or the ester functionality can be modified to extend the carbon skeleton. The inherent chirality, sourced from the starting L-glutamic acid, is faithfully transferred through these transformations, ensuring the stereochemical integrity of the final product.
The research findings indicate that these building blocks are precursors to various classes of complex molecules. For example, they are instrumental in the synthesis of conformationally constrained amino acids, peptide mimics, and heterocyclic systems that form the core of many biologically active compounds. The tosyl group can be removed at a later stage of the synthesis under reductive conditions to liberate the free amine, which can then be further functionalized.
Table 2: Examples of Complex Molecule Classes Synthesized from this compound Derivatives
| Intermediate Building Block | Synthetic Transformation | Target Molecule Class | Significance |
|---|---|---|---|
| N-(p-Tolylsulphonyl)-pyroglutamate | Grignard reaction at ester, Lactam reduction | Substituted pyrrolidines, Hydroxy-amino acids | Core structures in alkaloids and enzyme inhibitors |
| N-(p-Tolylsulphonyl)-pyroglutamate | Alkylation at α-position, Ring opening | Novel α-substituted glutamic acid analogues | Probes for studying glutamate (B1630785) receptors beilstein-journals.org |
| N-(p-Tolylsulphonyl)-L-glutamic anhydride | Ring opening with amines or alcohols | γ-Glutamyl peptides and esters | Bioactive peptides and prodrugs |
Advanced Analytical and Spectroscopic Characterization of N P Tolylsulphonyl L Glutamic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of information regarding the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For N-(p-Tolylsulphonyl)-L-glutamic acid, both ¹H and ¹³C NMR are employed to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound are influenced by the electron-withdrawing nature of the tosyl group and the carboxylic acid functions.
Aromatic Protons: The p-substituted benzene (B151609) ring of the tosyl group gives rise to two distinct signals, typically appearing as doublets in the downfield region (approx. δ 7.3-7.8 ppm).
Glutamic Acid Protons: The α-proton (CH attached to the nitrogen and a carboxyl group) would be shifted downfield due to the adjacent electron-withdrawing groups. The β- and γ-protons of the glutamic acid backbone would appear as multiplets in the upfield region (approx. δ 1.9-2.5 ppm).
Methyl Protons: The methyl group on the tolyl ring will present as a singlet at approximately δ 2.4 ppm.
Amide and Carboxyl Protons: The N-H proton of the sulfonamide and the O-H protons of the two carboxylic acids are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Carbonyl Carbons: The two carboxylic acid carbons are expected to resonate at the most downfield positions (approx. δ 170-180 ppm).
Aromatic Carbons: The carbons of the p-tolyl group will appear in the aromatic region (approx. δ 125-145 ppm).
Aliphatic Carbons: The α, β, and γ carbons of the glutamic acid chain will have distinct signals in the aliphatic region (approx. δ 25-60 ppm).
Methyl Carbon: The methyl carbon of the tolyl group will be found at the most upfield position (approx. δ 21 ppm).
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (Tosyl) | ~7.3 - 7.8 (m) | ~127 - 144 |
| α-CH (Glutamic Acid) | ~4.0 - 4.5 (m) | ~55 - 60 |
| β-CH₂ (Glutamic Acid) | ~1.9 - 2.2 (m) | ~28 - 32 |
| γ-CH₂ (Glutamic Acid) | ~2.2 - 2.5 (m) | ~30 - 34 |
| CH₃ (Tosyl) | ~2.4 (s) | ~21 |
| COOH | Broad (exchangeable) | ~172 - 178 |
| NH (Sulfonamide) | Broad (exchangeable) | N/A |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. uobasrah.edu.iq
Key expected absorption bands include:
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acids.
N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the sulfonamide group.
C=O Stretch: A strong, sharp absorption band in the range of 1700-1725 cm⁻¹ is indicative of the carbonyl groups of the two carboxylic acids.
S=O Stretch: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric), are characteristic of the sulfonyl group (SO₂).
C=C Stretch: Aromatic ring stretching vibrations for the tolyl group are expected to appear in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |
| Sulfonamide (N-H) | Stretching | 3200 - 3300 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong, Sharp |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 | Strong |
| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 | Strong |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose.
In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (often with an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid groups are protonated) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the tolyl group contains a chromophore that absorbs UV light, typically around 254 nm. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The molecular formula of this compound is C₁₂H₁₅NO₆S, corresponding to a molecular weight of 301.32 g/mol .
In a typical experiment using electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ at m/z 302.3 or a deprotonated ion [M-H]⁻ at m/z 300.3. A key fragmentation pathway for N-terminal glutamic acid derivatives involves the loss of water, leading to the formation of a cyclic pyroglutamic acid structure. nist.govnist.gov Therefore, a significant fragment ion resulting from the loss of H₂O from the molecular ion would be expected. Other characteristic fragmentations would include the cleavage of the sulfonamide bond and the loss of the tolyl group.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₆NO₆S]⁺ | 302.1 | Protonated Molecular Ion |
| [M-H]⁻ | [C₁₂H₁₄NO₆S]⁻ | 300.1 | Deprotonated Molecular Ion |
| [M+H-H₂O]⁺ | [C₁₂H₁₄NO₅S]⁺ | 284.1 | Loss of water (cyclization) |
| [C₇H₇SO₂]⁺ | [C₇H₇SO₂]⁺ | 155.0 | Tosyl cation fragment |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0 | Tropylium ion from tolyl group |
Advanced Hyphenated Techniques (e.g., LC/MS, GC/MS)
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power.
Liquid Chromatography-Mass Spectrometry (LC/MS): This is the most powerful and commonly used technique for the analysis of this compound and its derivatives. jst.go.jp It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net An LC/MS system can provide the retention time from the HPLC, the molecular weight, and fragmentation data from the MS for the parent compound and any impurities simultaneously. This is invaluable for impurity profiling and stability studies.
Gas Chromatography-Mass Spectrometry (GC/MS): Due to the low volatility and polar nature of this compound, direct analysis by GC/MS is not feasible. The molecule would first require a derivatization step to convert the polar carboxylic acid and sulfonamide groups into more volatile esters and silylated derivatives, for example. researchgate.net While possible, LC/MS is generally the more direct and preferred method for this type of compound. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
The analytical determination of this compound, particularly by gas chromatography (GC), necessitates derivatization. Due to its two carboxylic acid groups and the polar N-H group, the compound has low volatility and is not suitable for direct GC analysis. jfda-online.com Derivatization aims to convert these polar functional groups into less polar, more volatile moieties, thereby improving chromatographic behavior and detection. Since the amino group is already protected by the p-tolylsulphonyl (tosyl) group, derivatization strategies primarily target the two carboxylic acid functional groups. guidechem.com
Esterification is the most common and effective strategy for derivatizing the carboxylic acid groups of this compound. This process replaces the acidic protons of the carboxyl groups with an alkyl group, significantly increasing the compound's volatility. Various reagents can be employed for esterification, each with specific reaction conditions. For instance, treatment with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like hydrogen chloride (HCl) or chlorotrimethylsilane (B32843) (TMSCl) yields the corresponding di-esters. researchgate.netgoogle.com The use of diazomethane (B1218177) can also produce methyl esters effectively. actascientific.com The choice of the alkyl group can be tailored to optimize separation and detection for a specific chromatographic system.
Another approach is silylation, which replaces active hydrogens in the carboxylic acid groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective for this purpose. The resulting silyl esters are substantially more volatile and thermally stable, making them well-suited for GC-Mass Spectrometry (GC-MS) analysis. researchgate.net MTBSTFA derivatives, in particular, are known to be more stable and less sensitive to moisture compared to smaller silyl derivatives.
These derivatization techniques enable the sensitive and accurate quantification of this compound in complex matrices, which would otherwise be challenging with underivatized forms.
| Strategy | Reagent(s) | Target Group(s) | Resulting Derivative | Analytical Advantage |
|---|---|---|---|---|
| Esterification (Alkylation) | Methanol/HCl or Ethanol/HCl | Carboxylic Acids (-COOH) | Dimethyl or Diethyl Ester | Increased volatility for GC analysis. researchgate.netgoogle.com |
| Esterification (Alkylation) | Chlorotrimethylsilane (TMSCl) / Alcohol | Carboxylic Acids (-COOH) | Dialkyl Ester | Selective and efficient esterification. researchgate.net |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acids (-COOH) | bis(trimethylsilyl) Ester | High volatility and thermal stability for GC-MS. researchgate.net |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Carboxylic Acids (-COOH) | bis(tert-butyldimethylsilyl) Ester | Enhanced stability and reduced moisture sensitivity. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on molecular structure, conformation, and packing.
Single-crystal X-ray diffraction analysis has been performed on the alpha (α) polymorph of (+)-N-(p-Tolylsulphonyl)-L-glutamic acid. nih.gov The analysis unambiguously confirms the absolute configuration as 'L', consistent with its synthesis from L-glutamic acid.
A significant finding from the crystallographic study is that the asymmetric unit of the crystal contains two independent molecules of this compound. nih.gov These two molecules are distinct in their molecular conformation, indicating conformational polymorphism within the crystal lattice. nih.gov This means that while they are chemically identical, they adopt different spatial arrangements of their atoms in the solid state. This conformational flexibility is a key structural feature of the compound.
| Parameter | Finding for this compound (α-polymorph) | Reference |
|---|---|---|
| Absolute Configuration | Confirmed as L-configuration. | nih.gov |
| Asymmetric Unit Composition | Contains two independent molecules. | nih.gov |
| Molecular Conformation | The two independent molecules differ in their conformation. | nih.gov |
Beyond this primary chain, other intermolecular interactions, including N-H···O and C-H···O hydrogen bonds, are crucial in linking the molecules into a stable, three-dimensional supramolecular architecture. nih.gov The complexity of this network is highlighted by the presence of larger ring structures, which are described by graph-set notation as R(4)(3)(22), R(6)(6)(44), and R(8)(8)(54). nih.gov This detailed hydrogen-bonding framework is fundamental to the stability and physical properties of the crystal. A comparison with the crystal structure of N-(benzenesulfonyl)glutamic acid shows that the subtle change from a phenyl to a toluyl group leads to dramatic differences in the molecular packing, underscoring the sensitivity of crystal engineering to minor molecular modifications. nih.gov
| Structural Feature | Description | Graph-Set Notation | Reference |
|---|---|---|---|
| Primary Packing Motif | Infinite zigzag chain formed by carboxylic acid groups along the b-axis. | R(2)(2)(8) | nih.gov |
| Secondary Interactions | Intermolecular N-H···O and C-H···O hydrogen bonds. | Not applicable | nih.gov |
| 3D Supramolecular Structure | Complex three-dimensional network formed by multiple hydrogen-bonding contacts. | R(4)(3)(22), R(6)(6)(44), R(8)(8)(54) | nih.gov |
Computational Chemistry and Theoretical Studies on N P Tolylsulphonyl L Glutamic Acid Systems
Molecular Modeling and Conformational Analysis
Molecular modeling of N-(p-Tolylsulphonyl)-L-glutamic acid is essential for understanding its three-dimensional structure and flexibility, which are critical determinants of its chemical and biological properties. Conformational analysis involves identifying the molecule's stable, low-energy structures (conformers).
This process typically begins by constructing the molecule's initial geometry. Computational methods, such as molecular mechanics or more accurate quantum chemical approaches like Density Functional Theory (DFT), are then used to explore the potential energy surface. researchgate.net This exploration identifies various stable conformations by rotating the molecule's single bonds, particularly those in the glutamic acid backbone and the link to the tolylsulphonyl group.
The relative energies of these conformers are calculated to determine their population distribution at a given temperature. The surrounding environment, such as a solvent, can significantly influence conformational preferences. Therefore, calculations are often performed both in the gas phase and with implicit or explicit solvent models to simulate conditions in aqueous or organic media. researchgate.net For instance, studies on similar amino acid derivatives have shown that solvent interactions can stabilize certain conformations over others through hydrogen bonding or other non-covalent interactions.
Table 1: Illustrative Conformational Energy Profile
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 | -60° | 0.00 | H-bond between sulphonyl oxygen and γ-carboxyl |
| 2 | 180° | 1.25 | Extended, minimal steric hindrance |
| 3 | 60° | 2.10 | Interaction between tolyl group and backbone |
Note: This table is illustrative, based on typical findings for similar molecules. Actual values would require specific calculations for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the electronic properties of this compound, which governs its reactivity. nih.gov Methods like DFT are commonly employed to calculate various electronic descriptors.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com
These calculations can also generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulphonyl groups, indicating sites susceptible to electrophilic attack, and positive potential near the acidic protons.
Table 2: Calculated Electronic Properties
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.6 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.4 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 10.0 |
| Ionization Potential (I) | -EHOMO | 9.6 |
| Electron Affinity (A) | -ELUMO | -0.4 |
| Chemical Hardness (η) | (I - A) / 2 | 5.0 |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | 2.1 |
Note: This data is representative of quantum chemical calculations on similar organic molecules and serves as an example. mdpi.combsu.by
Prediction of Supramolecular Interactions and Crystal Growth Phenomena
Computational methods are invaluable for predicting how molecules of this compound interact with each other to form larger assemblies (supramolecular structures) and, ultimately, crystals. Understanding these interactions is key to controlling crystal formation and polymorphism. researchinventy.com
The primary non-covalent interactions responsible for the supramolecular assembly of this molecule include:
Hydrogen Bonding: Strong hydrogen bonds are expected between the carboxylic acid groups and between the sulphonyl group and carboxylic acid protons.
π-π Stacking: The aromatic tolyl groups can interact through π-π stacking.
Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis can be used to visualize and quantify these weak interactions. mdpi.com Molecular simulations can also be employed to predict the lattice structure and morphology of the resulting crystals. By calculating the lattice energy of different possible crystal packings (polymorphs), researchers can predict the most thermodynamically stable form. These simulations provide insights into how factors like solvent and impurities might influence crystal growth by interacting with specific crystal faces. mdpi.com
Docking and Binding Site Analysis for Derived Ligands
While this compound itself can be studied, it also serves as a scaffold for designing derived ligands with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov
The process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (the derived compound) and the receptor.
Docking Simulation: Using software like AutoDock or Vina, the ligand is placed into the receptor's binding site in numerous possible conformations and orientations. nih.gov A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose. chemmethod.com
Analysis: The top-ranked poses are analyzed to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. mdpi.com
This analysis is crucial for structure-based drug design. By understanding how ligands derived from this compound bind to a target, chemists can rationally modify the ligand's structure to improve its binding affinity and selectivity. vu.nl
Table 3: Example Docking Results for a Hypothetical Derived Ligand
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Enzyme X | -8.5 | Arg124, Tyr250, Val301 | H-bond, π-π stacking, Hydrophobic |
| Receptor Y | -6.2 | Asp98, Ser150 | H-bond, Electrostatic |
Note: This table illustrates typical data obtained from a molecular docking study. chemmethod.com
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems Based on N-(p-Tolylsulphonyl)-L-glutamic Acid
The inherent chirality and functional handles of this compound make it a compelling candidate for the development of novel catalytic systems, particularly in the realm of asymmetric synthesis. The precise spatial arrangement of its carboxyl and sulphonyl groups offers a unique platform for designing catalysts that can induce high levels of stereoselectivity in chemical reactions.
Future research is anticipated to focus on several key areas:
Chiral Ligand Synthesis: The carboxylic acid moieties of this compound can be readily modified to create a diverse library of chiral ligands for metal-catalyzed reactions. These ligands can coordinate with various transition metals to form catalysts for a wide range of asymmetric transformations, including hydrogenations, carbon-carbon bond-forming reactions, and oxidations. The tolyl group also provides a site for further functionalization to fine-tune the steric and electronic properties of the resulting catalysts.
Organocatalysis: The acidic nature of the carboxylic acid groups, combined with the chirality of the molecule, presents opportunities for its use as an organocatalyst. Research is moving towards exploring its efficacy in promoting reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions, where the molecule can act as a chiral Brønsted acid, activating substrates and controlling the stereochemical outcome.
Bifunctional Catalysis: The presence of both acidic carboxyl groups and a sulfonamide moiety allows for the design of bifunctional catalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity. Future work will likely involve the strategic placement of additional functional groups to create synergistic catalytic effects.
A summary of potential catalytic applications is presented in the table below:
| Catalytic Approach | Target Reactions | Potential Advantages |
| Chiral Metal Ligands | Asymmetric Hydrogenation, C-C Coupling | High enantioselectivity, Tunable steric/electronic properties |
| Organocatalysis | Aldol, Michael, and Mannich Reactions | Metal-free, Environmentally benign |
| Bifunctional Catalysis | Tandem Reactions | Enhanced reactivity and stereocontrol |
Exploration of New Derivatization Strategies for Functional Materials
The versatile structure of this compound serves as a foundational building block for the creation of advanced functional materials. By strategically modifying its carboxylic acid and sulfonamide groups, researchers can impart novel properties suitable for a range of applications.
Emerging derivatization strategies are focused on:
Polymer Synthesis: The dicarboxylic acid functionality allows for its use as a monomer in polymerization reactions. Polyesters and polyamides incorporating this chiral unit are being investigated for their potential as biodegradable materials, chiral stationary phases in chromatography, and materials with unique optical properties. The rigid tosyl group can influence the polymer's morphology and thermal stability.
Hydrogel Formation: Derivatives of this compound with appropriate cross-linking agents can form chiral hydrogels. These materials are of interest for applications in drug delivery, where the chiral environment could influence the release of enantiomeric drugs, and in tissue engineering as scaffolds that can mimic the chirality of biological systems.
Liquid Crystals: The introduction of mesogenic units onto the this compound backbone is a promising strategy for developing novel chiral liquid crystals. The inherent chirality of the molecule can induce the formation of helical supramolecular structures, which are essential for applications in optical displays and sensors.
Advances in High-Throughput Synthesis and Characterization
To accelerate the discovery of new catalysts and functional materials derived from this compound, high-throughput synthesis and characterization techniques are becoming indispensable. These approaches enable the rapid creation and evaluation of large libraries of compounds, significantly speeding up the research and development process.
Key advancements in this area include:
Automated Synthesis: The use of robotic systems for parallel synthesis allows for the rapid generation of a multitude of derivatives. Solid-phase synthesis techniques, where the this compound scaffold is attached to a resin, are particularly well-suited for high-throughput derivatization of the carboxylic acid groups.
Combinatorial Chemistry: By systematically combining different building blocks with the this compound core, vast and diverse chemical libraries can be constructed. This combinatorial approach is crucial for identifying lead compounds with desired catalytic activity or material properties.
Rapid Screening Methods: High-throughput screening techniques are essential for quickly assessing the properties of the synthesized libraries. For catalysis, this involves the use of colorimetric or fluorometric assays to rapidly determine enantioselectivity and conversion. For materials science, techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be adapted for the rapid characterization of thermal properties in a high-throughput format.
The workflow for high-throughput discovery is outlined below:
| Stage | Techniques | Objective |
| Library Synthesis | Automated Parallel Synthesis, Combinatorial Chemistry | Rapid generation of diverse derivatives |
| Screening | Colorimetric/Fluorometric Assays, High-Throughput Chromatography | Identification of promising catalyst or material candidates |
| Characterization | High-Throughput DSC/TGA, Spectroscopic Methods | Detailed analysis of the properties of lead compounds |
Integration into Supramolecular Chemistry and Nanomaterials
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the field of supramolecular chemistry and the construction of novel nanomaterials.
Future research directions in this area are poised to explore:
Self-Assembly and Gelation: The interplay of hydrogen bonding from the carboxylic acid and amide groups, along with potential aromatic interactions from the tolyl group, can drive the self-assembly of this compound derivatives into ordered supramolecular structures. Researchers are investigating the formation of supramolecular polymers, fibers, and gels from these molecules. One study has noted that N-Tosyl-L-glutamic acid can exhibit fluorescence properties attributed to its supramolecular nature. stenutz.eu
Nanoparticle Functionalization: The carboxylic acid groups provide convenient anchor points for attaching this compound to the surface of nanoparticles. This surface modification can impart chirality to the nanoparticles, which can be exploited in applications such as chiral sensing, asymmetric catalysis, and enantioselective separations.
Molecular Recognition and Sensing: The well-defined three-dimensional structure of this compound can be utilized to create host molecules for the selective recognition of guest species. By incorporating reporter groups, these systems can be developed into chiral sensors for the detection of specific enantiomers.
The continued exploration of this compound in these cutting-edge areas of research is set to unveil a host of new technologies and applications, further solidifying its importance as a versatile and powerful molecular building block.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-(p-Tolylsulphonyl)-L-glutamic acid to ensure high purity?
- Methodology : Adapt protocols from analogous sulfonamide-protected amino acids. For example, use tert-butoxycarbonyl (Boc) protection strategies, as demonstrated for N-(tert-butoxycarbonyl)-L-glutamic anhydride synthesis (dissolve in THF with dicyclohexylcarbodiimide (DCC) to form anhydrides) . Replace Boc with p-tolylsulphonyl groups during coupling. Purify via recrystallization in toluene or ethanol, monitoring purity via HPLC (>95%) .
Q. How can solubility profiles of this compound in organic solvents guide crystallization?
- Data-Driven Approach : Reference solubility studies of α-form L-glutamic acid in methanol, ethanol, acetone, and DMSO. For example, solubility increases with temperature (278–355 K), with formic acid showing the highest solubility (0.12 g/g at 298 K). Use gravimetric analysis for equilibrium concentration determination .
Q. Which analytical methods validate the identity and purity of this compound?
- HPLC Validation : Adapt the RP-HPLC method validated for N-(4-aminobenzoil)-L-glutamic acid:
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile
- Detection: UV at 280 nm
- Parameters: LOD = 0.02 µg/mL, LOQ = 0.05 µg/mL, linearity (R² > 0.999) .
Advanced Research Questions
Q. How can conformational polymorphism be controlled during crystallization?
- Stabilization Strategy : Use additives mimicking the metastable α-form conformation of L-glutamic acid. For example, select additives with rigid aromatic groups that inhibit the stable β-polymorph nucleation via steric hindrance, as demonstrated in conformational mimicry studies .
Q. What radiolabeling approaches enable in vivo tracking of this compound?
- PET Tracer Design : Modify the structure with ¹⁸F or ¹¹C isotopes. For N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU), use propionyl chloride derivatives and purify via semi-preparative HPLC. Validate stability in saline (pH 7.4) and plasma (>90% intact after 2 hours) .
Q. How to resolve contradictions in reported inhibitory activity against bacterial enzymes?
- Competitive Assay Design : Compare IC₅₀ values under varying sulfonamide concentrations. For example, N-(p-aminobenzoyl)-L-glutamic acid showed competitive inhibition against sulfonamide toxicity in microbial assays (adjust pH to 7.2 and temperature to 37°C for optimal activity) .
Methodological Tables
Table 1 : Solubility of α-form L-glutamic acid in organic solvents (278–355 K)
| Solvent | Solubility (g/g) at 298 K |
|---|---|
| Formic acid | 0.12 |
| Acetone | 0.005 |
| 1-Propanol | 0.003 |
| DMSO | 0.001 |
Table 2 : HPLC validation parameters for related glutamic acid derivatives
| Parameter | Value |
|---|---|
| Linearity (R²) | >0.999 |
| LOD | 0.02 µg/mL |
| LOQ | 0.05 µg/mL |
| Precision (RSD%) | <2% (intra-day), <3% (inter-day) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
